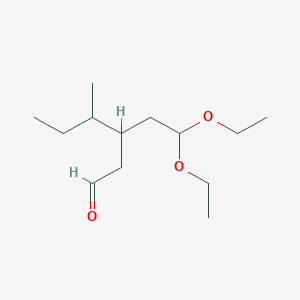
3-(2,2-Diethoxyethyl)-4-methylhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Diethoxyethyl)-4-methylhexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a diethoxyethyl group attached to a hexanal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diethoxyethyl)-4-methylhexanal can be achieved through several methods. One common approach involves the reaction of 4-methylhexanal with diethoxyethane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
3-(2,2-Diethoxyethyl)-4-methylhexanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethoxyethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(2,2-Diethoxyethyl)-4-methylhexanoic acid.
Reduction: 3-(2,2-Diethoxyethyl)-4-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2,2-Diethoxyethyl)-4-methylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 3-(2,2-Diethoxyethyl)-4-methylhexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development.
類似化合物との比較
Similar Compounds
- 3-(2,2-Diethoxyethyl)-4-methylpentanal
- 3-(2,2-Diethoxyethyl)-4-methylheptanal
- 3-(2,2-Diethoxyethyl)-4-methylbutanal
Uniqueness
3-(2,2-Diethoxyethyl)-4-methylhexanal is unique due to its specific structural features, such as the presence of both a diethoxyethyl group and a hexanal backbone
特性
CAS番号 |
78156-24-8 |
|---|---|
分子式 |
C13H26O3 |
分子量 |
230.34 g/mol |
IUPAC名 |
3-(2,2-diethoxyethyl)-4-methylhexanal |
InChI |
InChI=1S/C13H26O3/c1-5-11(4)12(8-9-14)10-13(15-6-2)16-7-3/h9,11-13H,5-8,10H2,1-4H3 |
InChIキー |
NDRDNXSNMHPMLM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CC=O)CC(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
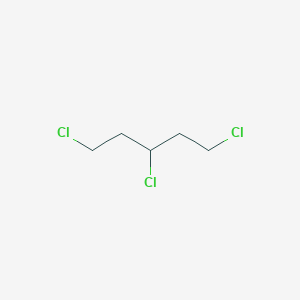

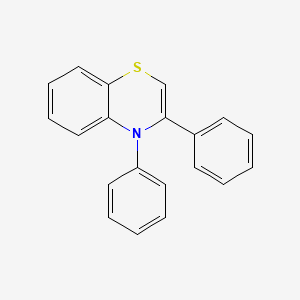
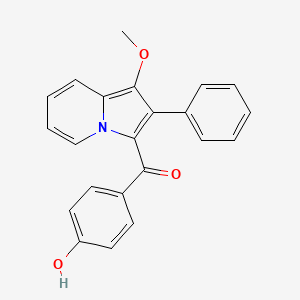
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)
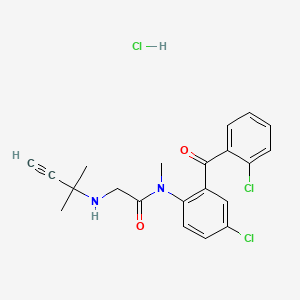
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
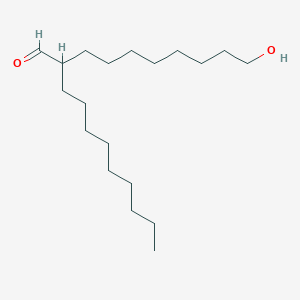
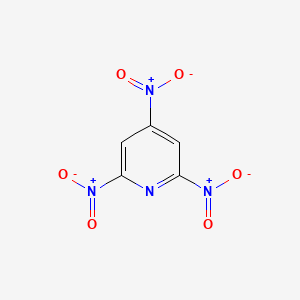
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)

